![molecular formula C5H11NO3S B2624162 trans-4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide CAS No. 1212106-05-2](/img/structure/B2624162.png)
trans-4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
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Description
“trans-4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide” is a synthetic compound with potential applications in various fields of research and industry. It has a molecular weight of 165.21 . The IUPAC name for this compound is (3S,4S)-4-(methylamino)tetrahydro-3-thiophenol 1,1-dioxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11NO3S/c1-6-4-2-10(8,9)3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Safety and Hazards
The safety data sheet suggests that if inhaled, the victim should be moved to fresh air. In severe cases or if symptoms persist, medical attention should be sought. In case of skin contact, the skin should be immediately washed with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .
properties
IUPAC Name |
(3S,4S)-4-(methylamino)-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-6-4-2-10(8,9)3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDGOTPNJUNJNK-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CS(=O)(=O)CC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CS(=O)(=O)C[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide |
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